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Compound of Interest

Compound Name: Azido-PEG7-acid

cat. No.: B11931924

An In-depth Technical Guide to Azido-PEG7-acid Chemistry for Researchers, Scientists, and
Drug Development Professionals.

Introduction to Azido-PEG7-acid

Azido-PEG7-acid is a heterobifunctional linker molecule that has gained significant traction in
the fields of bioconjugation, drug delivery, and materials science. Its unique architecture,
featuring a terminal azide group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal
carboxylic acid, provides a versatile platform for covalently linking diverse molecular entities.
The azide group serves as a handle for highly efficient and specific "click chemistry" reactions,
while the carboxylic acid enables straightforward conjugation to amine-containing molecules
such as proteins, peptides, and small molecule drugs. The hydrophilic PEG7 spacer enhances
the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can
minimize the immunogenicity of bioconjugates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Azido-PEG7-acid is
crucial for its effective application in experimental design.
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Property Value Reference
Molecular Formula C17H33N309

Molecular Weight 423.46 g/mol

Appearance Colorless to pale yellow oil

Soluble in water and most

Solubility ]
organic solvents
Purity Typically >95%
Storage -20°C, protected from light
Key Applications

The unique trifecta of an azide, a PEG spacer, and a carboxylic acid makes Azido-PEG7-acid
a powerful tool for a multitude of applications:

» Bioconjugation: The primary application lies in the covalent linkage of biomolecules. The
carboxylic acid can be activated to react with primary amines (e.g., lysine residues on
proteins), while the azide is available for subsequent click chemistry.

e Drug Delivery: It is frequently employed in the development of antibody-drug conjugates
(ADCs) and other targeted drug delivery systems. The PEG spacer can improve the
pharmacokinetic profile of the conjugated drug.

o Surface Modification: The azide or carboxylic acid can be used to immobilize molecules onto
surfaces for applications in biosensors, microarrays, and biomaterials.

e PROTACSs and Molecular Glues: In the field of targeted protein degradation, this linker can
be used to synthesize Proteolysis Targeting Chimeras (PROTACS) by connecting a protein-
of-interest binder and an E3 ligase binder.

Experimental Protocols
Amide Bond Formation via Carbodiimide Chemistry
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This protocol details the conjugation of Azido-PEG7-acid to an amine-containing molecule
(e.g., a protein) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-
hydroxysuccinimide).

Materials:

Azido-PEG7-acid

» Amine-containing molecule (e.g., Protein-NH2)
o EDC hydrochloride

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

» Activation Buffer: MES buffer (pH 4.5-6.0)

o Conjugation Buffer: PBS (pH 7.2-7.5)

e Quenching Buffer: Tris or hydroxylamine

o Desalting column or dialysis cassette
Procedure:

¢ Activation of Carboxylic Acid:

o Dissolve Azido-PEG7-acid in Activation Buffer.

o Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the Azido-PEG7-acid
solution.

o Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
e Conjugation to Amine:
o Dissolve the amine-containing molecule in Conjugation Buffer.

o Add the activated Azido-PEG7-NHS ester to the amine-containing molecule solution. A
molar ratio of 10-20 fold excess of the linker is a good starting point.
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o Incubate for 2 hours at room temperature or overnight at 4°C.
e Quenching:

o Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-
ester.

o Incubate for 15 minutes at room temperature.
 Purification:

o Remove excess, unreacted linker and byproducts using a desalting column or dialysis
against an appropriate buffer (e.g., PBS).

Azido-PEGT-Protein

Quenching Isolate Product Purification
(Conjugate) tis or Hydroxylamine) (Desalting/Dialysis)

Click to download full resolution via product page

Caption: Workflow for conjugating Azido-PEG7-acid to a protein via EDC/NHS chemistry.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)

This protocol describes the "click" reaction between an azide-functionalized molecule (e.g.,
Azido-PEG7-Protein) and an alkyne-containing molecule.

Materials:

Azide-functionalized molecule (e.g., Azido-PEG7-Protein)

Alkyne-containing molecule

Copper(ll) sulfate (CuS0O4)

Sodium ascorbate or other reducing agent

TBTA or other copper ligand
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o Reaction Buffer: PBS or Tris buffer (pH 7-8)
Procedure:
e Prepare Reagents:

o Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in
water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).

o Reaction Setup:

[e]

In a microcentrifuge tube, combine the azide-functionalized molecule and a 1.5-5 fold
molar excess of the alkyne-containing molecule in the Reaction Buffer.

Add the copper ligand (TBTA) to a final concentration of 100-200 uM.

[e]

Add CuSO4 to a final concentration of 50-100 pM.

o

[¢]

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

e |ncubation:

o Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
Reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

e Purification:

o Purify the resulting triazole-linked conjugate using appropriate chromatography techniques
(e.g., size exclusion, affinity) to remove excess reagents and unreacted starting materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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